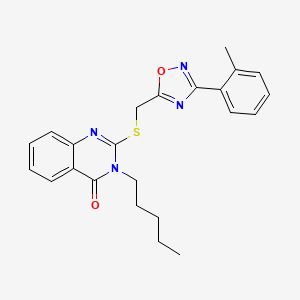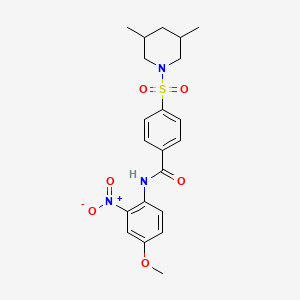
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide' involves the reaction of 4-aminobenzamide with 4-methoxy-2-nitrobenzoic acid, followed by the addition of 3,5-dimethylpiperidine and sulfonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the reaction. The final product is purified by recrystallization or column chromatography.
Starting Materials
4-aminobenzamide, 4-methoxy-2-nitrobenzoic acid, 3,5-dimethylpiperidine, sulfonyl chloride, suitable solvent, base
Reaction
Step 1: 4-aminobenzamide is dissolved in a suitable solvent and a base is added to the solution. The mixture is stirred at room temperature for 30 minutes to form the amide intermediate., Step 2: 4-methoxy-2-nitrobenzoic acid is added to the amide intermediate and the mixture is stirred at room temperature for 1 hour to form the benzamide intermediate., Step 3: 3,5-dimethylpiperidine is added to the benzamide intermediate and the mixture is stirred at room temperature for 2 hours to form the piperidine intermediate., Step 4: Sulfonyl chloride is added to the piperidine intermediate and the mixture is stirred at room temperature for 3 hours to form the final product., Step 5: The final product is purified by recrystallization or column chromatography.
Mécanisme D'action
The exact mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the development of inflammatory conditions such as arthritis and neuropathic pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide exhibits potent anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. In addition, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has also been shown to possess antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in laboratory experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms underlying these conditions. However, one limitation of using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal models.
Orientations Futures
There are several potential future directions for research on 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. One area of focus could be the development of more potent and selective COX-2 inhibitors based on the structure of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. Another potential direction could be the investigation of the antitumor activity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide and its potential use as a chemotherapeutic agent. Furthermore, research could also focus on the potential use of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis.
Applications De Recherche Scientifique
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain. In addition, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(30-3)11-20(19)24(26)27/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFIFMWXAJBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
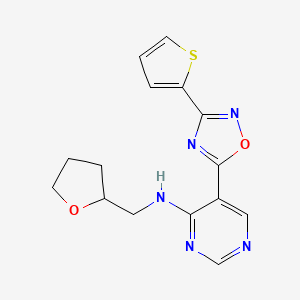
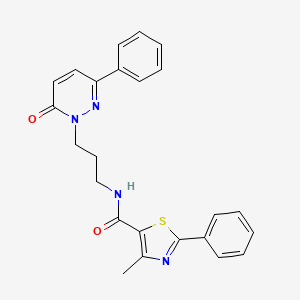
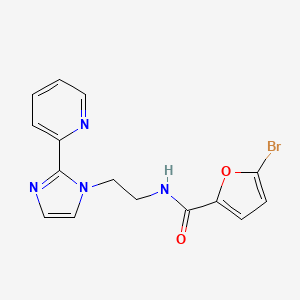
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)
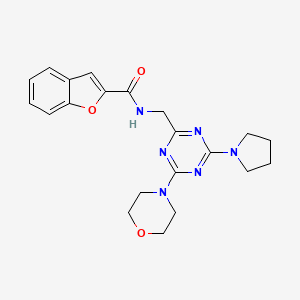
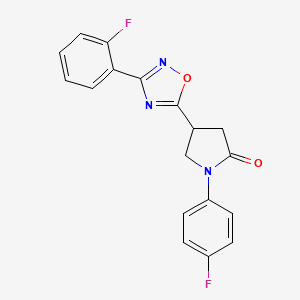
![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)
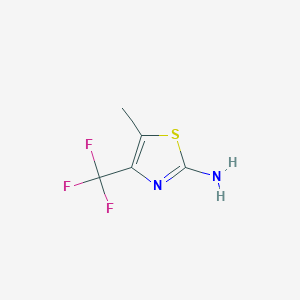
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2790990.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2790992.png)
